molecular formula C17H26O B074962 1H-Indene-5-ethanol, 2,3-dihydro-beta,1,1,2,3,3-hexamethyl- CAS No. 1217-08-9

1H-Indene-5-ethanol, 2,3-dihydro-beta,1,1,2,3,3-hexamethyl-

Cat. No. B074962
CAS RN: 1217-08-9
M. Wt: 246.4 g/mol
InChI Key: FADUOCSCUWPALK-UHFFFAOYSA-N
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Description

1H-Indene-5-ethanol, 2,3-dihydro-beta,1,1,2,3,3-hexamethyl- is a chemical compound with the molecular formula C17H26O . Its molecular weight is 246.38 .

Scientific Research Applications

  • Molecular Structure and Vibrational Study : A study focused on the molecular structure and vibrational aspects of 2,3-dihydro-1H-indene, which is closely related to the compound . It found that 1H-indene-1,3(2H)-dione, a derivative, is an anticoagulant helping to prevent blood coagulation. The research provided insights into the reactivity and polarity of these molecules, which is valuable in understanding their potential applications (Prasad et al., 2010).

  • Ultrasound-Assisted Synthesis : Another study explored the synthesis of derivatives related to 1H-indene-1,3(2H)-dione, showcasing an efficient and environmentally benign method. This research highlighted the versatility of 1H-indene derivatives in synthetic chemistry (Ghahremanzadeh et al., 2011).

  • Ethoxylation of 1-Alkenes : Research on the ethoxylation of 1-alkenes with ethanol, mimicking bioethanol, involved compounds structurally similar to the specified indene. This study is significant for its implications in green chemistry and the synthesis of green chemicals (Radhakrishnan et al., 2012).

  • Domino Cyclization for Synthesis : The synthesis of biologically relevant scaffolds through a novel domino cyclization involving similar compounds was studied. This method is notable for its selectivity and efficiency in producing complex molecular structures (Reddy et al., 2015).

  • Cycloaddition via Rhodium(I)-Catalyzed C-C Bond Cleavage : A study focused on synthesizing derivatives via a decarbonylative cycloaddition, showcasing the versatility of 1H-indene derivatives in complex synthetic reactions (Hu et al., 2022).

  • Palladium(0)-Catalyzed Synthesis : Research on the palladium(0)-catalyzed synthesis of 1H-indenes indicated the potential of these compounds in biologically important syntheses, providing a method for preparing unsymmetrically substituted 1H-indenes (Tsukamoto et al., 2007).

properties

IUPAC Name

2-(1,1,2,3,3-pentamethyl-2H-inden-5-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O/c1-11(10-18)13-7-8-14-15(9-13)17(5,6)12(2)16(14,3)4/h7-9,11-12,18H,10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADUOCSCUWPALK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2=C(C1(C)C)C=C(C=C2)C(C)CO)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3027372
Record name 1H-Indene-5-ethanol, 2,3-dihydro-beta,1,1,2,3,3-hexamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3027372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indene-5-ethanol, 2,3-dihydro-beta,1,1,2,3,3-hexamethyl-

CAS RN

1217-08-9
Record name 2,3-Dihydro-β,1,1,2,3,3-hexamethyl-1H-indene-5-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217-08-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indene-5-ethanol, 2,3-dihydro-beta,1,1,2,3,3-hexamethyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indene-5-ethanol, 2,3-dihydro-.beta.,1,1,2,3,3-hexamethyl-
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Record name 1H-Indene-5-ethanol, 2,3-dihydro-beta,1,1,2,3,3-hexamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3027372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β,1,1,2,3,3-hexamethylindan-5-ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.577
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1H-INDENE-5-ETHANOL, 2,3-DIHYDRO-BETA,1,1,2,3,3-HEXAMETHYL-
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Indene-5-ethanol, 2,3-dihydro-beta,1,1,2,3,3-hexamethyl-
Reactant of Route 2
1H-Indene-5-ethanol, 2,3-dihydro-beta,1,1,2,3,3-hexamethyl-
Reactant of Route 3
1H-Indene-5-ethanol, 2,3-dihydro-beta,1,1,2,3,3-hexamethyl-
Reactant of Route 4
1H-Indene-5-ethanol, 2,3-dihydro-beta,1,1,2,3,3-hexamethyl-
Reactant of Route 5
1H-Indene-5-ethanol, 2,3-dihydro-beta,1,1,2,3,3-hexamethyl-
Reactant of Route 6
1H-Indene-5-ethanol, 2,3-dihydro-beta,1,1,2,3,3-hexamethyl-

Citations

For This Compound
2
Citations
M Pavan, A Worth - … . Available online at: http://ihcp. jrc …, 2008 - publications.jrc.ec.europa.eu
This report provides the results of exploratory research carried out during 2007 and 2008 within the JRC’s Institute for Health & Consumer Protection. The research focused on the …
Number of citations: 25 publications.jrc.ec.europa.eu
T Stiehl, J Pfordt, M Ende - Journal für Verbraucherschutz und …, 2008 - Springer
Basierend auf dem 1975 von Goldberg erstellten Modell der „Globalen Destillation“ (nordwärts gerichteter Transport von flüchtigen Schadstoffen aus den gemäßigten und tropischen …
Number of citations: 13 link.springer.com

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